2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system with fused pyrazole and pyrimidine rings. Key structural attributes include:
- Substituents at position 1: An ethyl group, influencing steric and electronic properties.
- Substituents at position 3: A methyl group, enhancing metabolic stability.
- Acetamide side chain: Linked to N-(2,4-dimethylphenyl), contributing to hydrogen bonding and hydrophobic interactions.
- Diketone groups (5,7-dioxo): Critical for hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-5-30-23-22(18(4)27-30)28(15-21(31)26-20-12-11-16(2)13-17(20)3)25(33)29(24(23)32)14-19-9-7-6-8-10-19/h6-13H,5,14-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIJOXXGWXPACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : Pyrazolo[4,3-d]pyrimidine (positions 4,3-d fusion) .
- Analog from : Pyrazolo[3,4-d]pyrimidine (positions 3,4-d fusion) .
- Impact : Altered ring fusion alters electron distribution and binding pocket compatibility.
Diketone vs. Monoketone Cores
Substituent Modifications
Position 6 Substituents
- Benzyl vs. Phenethyl () : Phenethyl’s longer chain may improve membrane permeability but reduce target specificity .
- Halogenated Analogs () : Fluorine substituents increase metabolic stability and binding affinity in some kinase inhibitors .
Acetamide Side Chain
Implications of Structural Differences
- Bioactivity: The diketone core and benzyl group in the target compound may enhance kinase inhibition compared to monoketone analogs .
- Solubility : The 2,4-dimethylphenyl acetamide may reduce aqueous solubility relative to fluorobenzyl derivatives .
- Metabolic Stability : Methyl and ethyl substituents likely improve stability over halogenated analogs, which may undergo oxidative metabolism .
Biological Activity
The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structural composition suggests various biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structural Characteristics
The compound features a pyrazolo[4,3-d]pyrimidine core , which is known for its diverse pharmacological properties. The presence of multiple functional groups enhances its interaction with biological targets. The molecular formula is with a molecular weight of approximately 425.48 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this one may exhibit significant biological activities:
-
Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and enzymes involved in cellular processes. For instance:
- Bruton's Tyrosine Kinase (BTK) : A study highlighted the potential of pyrazolopyrimidine derivatives as BTK inhibitors, which are crucial in treating certain cancers and autoimmune diseases.
- Dihydrofolate Reductase (DHFR) : Some derivatives have shown high affinity towards DHFR, impacting folate metabolism and thus providing a basis for anticancer activity .
- Anticancer Properties : The compound has been screened for anticancer activity using multicellular spheroid models. Such models better mimic in vivo environments and can provide insights into the compound's efficacy against cancer cell proliferation .
- Mechanism of Action : Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme kinetics are crucial for identifying binding affinities and inhibition profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
